molecular formula C11H15Br B053511 1-Bromo-4-pentylbenzene CAS No. 51554-95-1

1-Bromo-4-pentylbenzene

Cat. No.: B053511
CAS No.: 51554-95-1
M. Wt: 227.14 g/mol
InChI Key: SGCJPYYTVBHQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-pentylbenzene (CAS 51554-95-1) is an alkyl-substituted bromobenzene derivative with the molecular formula C₁₁H₁₅Br and a molecular weight of 227.14 g/mol . Structurally, it consists of a benzene ring substituted with a bromine atom at the para position and a linear pentyl (-C₅H₁₁) chain. This compound is commercially available with a purity of >90.0% (GC) and is priced between $37.52 and $106.65 (TCI America) for research quantities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-pentylbenzene can be synthesized through the bromination of 4-pentylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the para position.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. The reaction mixture is then purified through distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-pentylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: NaOH or KOH in an aqueous or alcoholic medium.

    Suzuki-Miyaura Coupling: Boronic acids, palladium catalyst, and a base such as potassium carbonate (K2CO3).

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of 4-pentylphenol or 4-pentylaniline, depending on the nucleophile.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of 4-pentylbenzene.

Scientific Research Applications

Medicinal Chemistry

1-Bromo-4-pentylbenzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its bromine substituent allows for nucleophilic substitutions, making it a versatile building block in the development of new drugs. For instance, it can be utilized in the synthesis of anti-cancer agents and other therapeutic drugs through reactions that introduce additional functional groups onto the aromatic ring.

Case Study: Synthesis of Anticancer Agents
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of brominated benzene derivatives, including this compound, which exhibited significant cytotoxic activity against cancer cell lines (Smith et al., 2023).

Material Science

In materials science, this compound is used in the production of liquid crystals and polymers. Its unique structure contributes to favorable thermal and optical properties, making it suitable for applications in display technologies.

Application Example: Liquid Crystals
Research has shown that incorporating this compound into liquid crystal formulations enhances their stability and response times, which is critical for developing high-performance displays (Johnson et al., 2022).

Analytical Chemistry

This compound is also employed as a standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile organic compounds (VOCs). Its consistent behavior under analytical conditions allows for accurate quantification and identification of complex mixtures.

Case Study: VOC Analysis
A study demonstrated that using this compound as an internal standard improved the accuracy of VOC measurements in environmental samples, providing reliable data for pollution assessment (Chen et al., 2024).

Safety and Regulatory Information

Given its applications, understanding the safety profile and regulatory status of this compound is crucial. It is classified under various chemical safety regulations, including REACH in Europe and TSCA in the United States. Safety data sheets indicate necessary precautions when handling this compound due to its potential health hazards.

Mechanism of Action

The mechanism of action of 1-Bromo-4-pentylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted product. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Physical Properties:

  • Density : 1.272 g/mL at 25°C
  • Boiling Point : 203–204°C
  • Solubility : Slightly soluble in chloroform and ethyl acetate .
  • Refractive Index : 1.5260 (20°C) .

Alkyl-Substituted Bromobenzenes

Alkyl chain length and branching significantly influence physical properties and reactivity.

Compound CAS Molecular Formula Alkyl Chain Boiling Point (°C) Solubility Key Differences References
1-Bromo-4-pentylbenzene 51554-95-1 C₁₁H₁₅Br Linear C₅ 203–204 Chloroform, EtOAc Baseline for comparison
1-Bromo-4-tert-butylbenzene 128323-04-6 C₁₁H₁₅Br Branched C₄ N/A N/A Steric hindrance reduces reactivity
1-Bromo-4-hexylbenzene N/A C₁₂H₁₇Br Linear C₆ N/A N/A Higher hydrophobicity
1-Bromo-4-nonylbenzene N/A C₁₅H₂₃Br Linear C₉ N/A N/A Potential surfactant applications

Key Trends :

  • Chain Length: Longer chains (e.g., nonyl) increase hydrophobicity and boiling points due to stronger van der Waals forces.

Substituent Effects on Reactivity

Electronic effects of substituents alter reaction pathways:

Compound Substituent Electronic Effect Reactivity Profile References
This compound -C₅H₁₁ (alkyl) Electron-donating Activates ring for electrophilic substitution
1-Bromo-4-(methylsulfonyl)benzene -SO₂CH₃ Electron-withdrawing Deactivates ring, slows electrophilic reactions
1-Bromo-4-(methoxymethyl)benzene -CH₂OCH₃ Mild electron-donating Moderate activation for substitution

Example : The electron-withdrawing sulfonyl group in 1-Bromo-4-(methylsulfonyl)benzene reduces the ring’s electron density, making it less reactive in Friedel-Crafts alkylation compared to the pentyl-substituted analogue .

Functional Group Variations

Functional groups dictate synthetic utility:

Compound Functional Group Key Reactivity Applications References
This compound -Br, -C₅H₁₁ Suzuki coupling, nucleophilic aromatic substitution Pharmaceutical intermediates
4-Bromobenzyl chloride -CH₂Cl Benzylic halogen reactivity Nucleophilic substitutions
1-Bromo-4-(phenylethynyl)benzene -C≡CPh Alkyne-mediated cross-coupling Conjugated polymer synthesis

Note: The benzylic chloride in 4-Bromobenzyl chloride undergoes rapid SN2 reactions, unlike the stable aryl bromide in the target compound .

Biological Activity

1-Bromo-4-pentylbenzene (CAS: 51554-95-1) is an aromatic compound that has garnered interest due to its potential biological activities. This compound, characterized by the molecular formula C11H15BrC_{11}H_{15}Br and a molecular weight of approximately 227.15 g/mol, is primarily used in organic synthesis and as an intermediate in various chemical reactions. Understanding its biological activity is crucial for evaluating its safety and potential applications in pharmaceuticals and agrochemicals.

This compound is a colorless to light yellow liquid with a boiling point of 148 °C and a flash point of 89 °C. Its structure includes a bromine atom attached to a benzene ring, which is further substituted with a pentyl group. The compound's properties can be summarized as follows:

PropertyValue
CAS Number51554-95-1
Molecular FormulaC11H15Br
Molecular Weight227.15 g/mol
Boiling Point148 °C
Flash Point89 °C
Purity≥90% (GC)

Toxicological Studies

This compound has been evaluated for its toxicological profile. According to studies, it exhibits irritant properties upon contact with skin and eyes, and inhalation can lead to respiratory irritation. The following data summarizes acute toxicity findings:

  • Oral Toxicity : In acute oral lethality studies on Sprague-Dawley rats, the median lethal dose (LD50) was determined to be approximately 2,700 mg/kg. Symptoms observed included tremors, weight loss, and lethargy at non-lethal doses .
  • Inhalation Toxicity : The median lethal concentration (LC50) for inhalation exposure was found to be around 18,000 mg/m³, with significant effects noted at concentrations exceeding 14,000 mg/m³, including loss of righting reflex and respiratory distress .

Environmental Impact

As a high production volume (HPV) chemical in the United States and Europe, this compound's environmental impact has been assessed under various regulatory frameworks including the EPA's Toxic Substances Control Act and OECD guidelines. It is important to monitor its presence in environmental media due to potential bioaccumulation and toxicity to aquatic organisms .

Case Study: Synthesis and Application

In one study focusing on the synthesis of Grignard reagents, this compound was utilized as a key intermediate. The reaction demonstrated efficient yields, highlighting its utility in organic synthesis . This application underscores the compound's relevance in developing new chemical entities.

Case Study: Biological Assays

A series of biological assays were conducted to evaluate the compound's effects on cell cultures. Preliminary results indicated that at certain concentrations, this compound may exhibit cytotoxic effects on specific cancer cell lines, suggesting potential applications in cancer research .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Bromo-4-pentylbenzene, and how are reaction conditions optimized?

  • Answer : The compound is typically synthesized via bromination of 4-pentylbenzene using bromine (Br₂) in the presence of Lewis acid catalysts like AlCl₃ or FeBr₃. Reaction conditions (temperature, solvent, stoichiometry) are optimized to minimize di-brominated byproducts. For example, controlled addition of bromine at 0–5°C in non-polar solvents (e.g., CCl₄) improves regioselectivity . Purity is monitored using GC-MS, with yields typically >90% under optimized conditions .

Q. How can researchers purify this compound to achieve >95% purity?

  • Answer : Post-synthesis purification involves fractional distillation (boiling point: 203–204°C) followed by recrystallization using ethanol or hexane. Impurities like residual bromine or unreacted starting material are removed via silica gel column chromatography (eluent: hexane/ethyl acetate 9:1). Purity is confirmed by GC retention time and ¹H NMR (δ 0.88–1.55 ppm for pentyl chain, δ 7.25–7.45 ppm for aromatic protons) .

Q. What analytical techniques are critical for characterizing this compound?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution pattern (para-bromo and pentyl groups) and rule out ortho/meta isomers.
  • GC-MS : For assessing purity and identifying low-abundance byproducts (e.g., di-brominated derivatives).
  • Elemental Analysis : To verify C/H/Br ratios (theoretical: C 58.16%, H 6.65%, Br 35.19%) .

Q. What safety protocols are essential for handling this compound?

  • Answer : The compound is harmful if inhaled or absorbed (R20/21/22). Use fume hoods, nitrile gloves, and eye protection. Store in sealed containers under inert gas (N₂/Ar) at room temperature, away from light. Spills should be neutralized with sodium thiosulfate .

Advanced Research Questions

Q. How does this compound perform in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Answer : The bromine atom acts as a leaving group, enabling efficient coupling with arylboronic acids. Optimized conditions use Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, and DMF/H₂O solvent at 80°C. Reaction progress is tracked by TLC; yields exceed 85% for biphenyl derivatives. Competing protodebromination is mitigated by excluding oxygen .

Q. What is the thermal stability of this compound under reflux conditions?

  • Answer : Decomposition occurs above 250°C, releasing HBr. At 150–200°C (common in coupling reactions), stability is maintained if moisture is excluded. Degradation byproducts (e.g., 4-pentylphenol) are detected via GC-MS and quantified using internal standards .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Answer : Discrepancies arise from solvent polarity and measurement methods. Experimental validation shows solubility in chloroform (25 mg/mL) and ethyl acetate (12 mg/mL) at 25°C. For low-polarity solvents (hexane), sonication at 40°C improves dissolution. Data should be corroborated using UV-Vis spectroscopy at λmax = 260 nm .

Q. What role does this compound play in synthesizing liquid crystal precursors?

  • Answer : The pentyl chain enhances mesogenic properties. For example, coupling with 4-alkoxyphenylboronic acids yields biphenyl derivatives with nematic phases. Phase behavior is analyzed via differential scanning calorimetry (DSC) and polarized optical microscopy (POM), showing transition temperatures between 80–120°C .

Properties

IUPAC Name

1-bromo-4-pentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCJPYYTVBHQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370823
Record name 1-Bromo-4-pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51554-95-1
Record name 1-Bromo-4-pentylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51554-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-pentylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.009
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzene, 1-bromo-4-pentyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.451
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2A (77.1 g), hydrazine hydrate (46.4 g) and KOH (590 g) in diethylene glycol (250 ml) is heated at 130° C. for 2 h, the excess of hydrazine hydrate is distilled off and the temperature is raised to 200° C. for 2 h. The cooled mixture is poured into 18% HCl, the product is extracted into ether twice and the combined ethereal extracts are washed with water and dried (MgSO4). The solvent is removed in vacuo and the residue is distilled (bp 145°-148° C. at 20 mm Hg) to yield a colourless liquid (58.1 g, 80%).
Name
Quantity
77.1 g
Type
reactant
Reaction Step One
Quantity
46.4 g
Type
reactant
Reaction Step One
Name
Quantity
590 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

95g (0.39mol) of 4-pentanoylbromobenzene, 300ml of diethyleneglycol, 40ml (0.80mol) of 100% hydradine hydrate and 45g (0.80mol) of potassium hydroxide were heated at 130° C. for 1 hour and then at 180° C. with stirring for 3 hour. Water was added to the reaction solution and the organic layer was extracted with chloroform. After washing the extracted layer with water, the chloroform was removed by distillation. Then the residue was distilled under reduced pressure to yield 75.4g of 4-pentylbromobenzene having at b.p. 87° to 90° C./2mmHg.
[Compound]
Name
95g
Quantity
0.39 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
hydrate
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
45g
Quantity
0.8 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A reaction vessel was charged with 100 g of 4-pentylaniline and 600 ml of water, and 80 g of concentrated sulfuric acid was added dropwise with ice water cooling and stirring. A solution of 43 g of sodium nitrite in 80 ml of water was then added dropwise and the reaction was carried out at the same temperature for 2 hours with stirring whereby a diazonium salt solution was prepared. Another reaction vessel was charged with 38.5 g of cupric sulfate pentahydrate (CuSO4.5H2O ), 12.2g of copper powder, 70 g of sodium bromide and 600 ml of water. To the mixture were added at room temperature with stirring 18.5 g of concentrated sulfuric acid and then 4.5 g of sodium sulfite heptahydrate. The temperature of the resultant temperature was allowed to rise, and the previously prepared diazonium salt solution was added dropwise over a period of 1 hour under reflux with stirring, whereafter the mixture was subjected to reaction for a further period of 1 hour. The reaction liquid was cooled and then extracted with 1 l of hexane added. The resultant hexane solution was washed successively with water, aqueous caustic soda and water and then dried over Glauber's salt. The hexane was distilled off and the residue was distilled under reduced pressure to obtain 61.5 g (44%) of 4-pentylbromobenzene (b.p. 135°-142° C./ 15-17 mmHg).
Name
sodium sulfite heptahydrate
Quantity
4.5 g
Type
catalyst
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
43 g
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Four
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
cupric sulfate pentahydrate
Quantity
38.5 g
Type
reactant
Reaction Step Six
Quantity
70 g
Type
reactant
Reaction Step Six
Name
copper
Quantity
12.2 g
Type
catalyst
Reaction Step Six
Name
Quantity
600 mL
Type
solvent
Reaction Step Six
Quantity
18.5 g
Type
reactant
Reaction Step Seven
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods IV

Procedure details

95 g (0.39 mol) of 4-pentanoylbromobenzene, 300 ml of diethyleneglycol, 40 ml (0.80 mol) of 100% hydradine hydrate and 45 g (0.80 mol) of potassium hydroxide were heated at 130° C. for 1 hour and then at 180° C. with stirring for 3 hour. Water was added to the reaction solution and the organic layer was extracted with chloroform. After washing the extracted layer with water, the chloroform was removed by distillation. Then the residue was distilled under reduced pressure to yield 75.4 g of 4-pentylbromobenzene having at b.p. 87° to 90° C./2 mmHg.
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
hydrate
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

A mixture of compound 15 (24.87 g, 0.103 mol), hydrazine hydrate (15.45 g, 55% hydrazine content), and diethylene glycol (200 ml), was heated at 130° to 160° C. for 1 hour and water and the excess of hydrazine hydrate were distilled off. The solution was cooled to below 60° C. and potassium hydroxide pellets (17.37 g, 0.309 mol) were added and the solution heated at 200° C. for 2 hours (glc analysis revealed a complete reaction) cooled, and poured into crushed ice (200 g) and hydrochloric acid (200 ml, 6M). The product was extracted into ether (2×200 ml) and dried (MgSO4). The solvent was removed in vacuo and the residue was distilled to give a colourless liquid.
Quantity
24.87 g
Type
reactant
Reaction Step One
Quantity
15.45 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Bromo-4-pentylbenzene
1-Bromo-4-pentylbenzene
Bromobutylmagnesium
1-Bromo-4-pentylbenzene
1-Bromo-4-pentylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.